2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c16-15(17,18)10-7-5-9(6-8-10)13-19-12-4-2-1-3-11(12)14(21)20-13/h5-8H,1-4H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEBLHKNUCJVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multiple steps, starting with the formation of the trifluoromethyl group on the phenyl ring. This can be achieved through various methods, such as the Balz-Schiemann reaction or nucleophilic aromatic substitution. Subsequent steps may include cyclization reactions to form the quinazolinone core, often requiring specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to handle the high volumes required for commercial applications. Quality control measures, such as chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties, such as increased stability and lipophilicity, making it valuable in the design of new chemical entities.
Biology: In biological research, 2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, materials, and other chemical products
Mechanism of Action
The mechanism by which 2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one with structurally related quinazolinone derivatives, emphasizing substituent effects, physicochemical properties, and synthetic pathways:
Key Observations:
Substituent Effects: The trifluoromethyl group in the target compound confers greater electronegativity and metabolic resistance compared to chloromethyl () or methylthio () groups.
Structural Complexity :
- Compound 15c () features a fused triazolopyrazine ring, increasing synthetic complexity compared to the target compound’s simpler phenyl substitution.
Biological Relevance: While biological data for the target compound are unavailable, related quinazolinones are often explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems .
Notes
Data Limitations : Physicochemical and biological data for the target compound are inferred due to gaps in the provided evidence. Direct experimental validation is recommended.
Synthetic Pathways: The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents, as seen in and .
Therapeutic Potential: The trifluoromethyl group’s role in improving pharmacokinetic profiles suggests the target compound could be prioritized for further drug discovery studies.
Biological Activity
2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a compound of interest due to its potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and cytotoxicity against cancer cell lines.
- Molecular Formula : C15H13F3N2O
- Molecular Weight : 294.27 g/mol
- CAS Number : [Not specified]
Antimicrobial Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a related compound with a trifluoromethyl moiety demonstrated notable activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 50-200 µg/mL, indicating moderate to high effectiveness .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 100-200 | Staphylococcus aureus |
| Related CF3 Compounds | 50-100 | MRSA |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vitro assays. Compounds containing the trifluoromethyl group have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, docking studies revealed that these compounds can form hydrogen bonds with active sites of COX enzymes, leading to reduced inflammatory responses .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that the compound exhibits significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values for MCF-7 cells were observed around 20 µM, indicating a promising lead for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 20 | Cytotoxic |
| HeLa | 25 | Cytotoxic |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes like COX and lipoxygenases.
- Cellular Uptake : Increased lipophilicity improves membrane permeability, facilitating greater cellular uptake and subsequent biological effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of trifluoromethyl-containing quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that derivatives similar to this compound exhibited superior antimicrobial activity compared to their non-fluorinated counterparts .
- Cancer Cell Line Testing : Another investigation focused on the cytotoxic effects of this compound on several cancer cell lines. The study concluded that the presence of the trifluoromethyl group significantly enhanced cytotoxicity due to improved interaction with cellular targets involved in proliferation and survival pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of α-aminoamidines with trifluoromethyl-substituted ketones or aldehydes. For example, trifluoroacetic acid (TFA) serves as a CF3 source in one-pot reactions under mild acidic conditions (e.g., POCl3/DMF for chlorination steps) . Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF or acetonitrile), and catalyst use (e.g., MgCl2 for alkylation). Yields range from 23% to 88%, depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can structural characterization of this compound and its derivatives be rigorously validated?
- Methodology : Combine spectroscopic and crystallographic techniques:
- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 7.52–7.48 ppm for trifluoromethylphenyl protons) and carbonyl resonance (δ ~170 ppm) .
- IR : Detect C=O stretching at ~1708 cm<sup>−1</sup> and NH stretches at ~3222 cm<sup>−1</sup> .
- X-ray diffraction : Resolve tetrahydroquinazoline ring conformation and trifluoromethyl group orientation .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 306.24 for C15H9F3N2O2) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) over 6–12 months. Monitor degradation via HPLC-UV (e.g., C18 column, acetonitrile/water gradient). Key findings:
- Photodegradation : Protect from UV light to prevent ring-opening reactions.
- Hydrolysis : Store in anhydrous DMSO or under inert gas (N2) to avoid C=O bond cleavage .
Advanced Research Questions
Q. How does the trifluoromethyl group modulate biological activity in polypharmacology contexts?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) and MD simulations to assess interactions with dual targets like PARP-1 and BRD4. The CF3 group enhances hydrophobic binding to PARP-1’s NAD<sup>+</sup> pocket (ΔG = −9.2 kcal/mol) and π-π stacking with BRD4’s acetyl-lysine site . Validate with enzyme inhibition assays (IC50 values: 35 nM for PARP-1; 120 nM for BRD4) .
Q. What strategies resolve contradictory data in SAR studies of tetrahydroquinazoline derivatives?
- Case Study : A derivative with a 4-methoxy substituent showed high in vitro potency (IC50 = 50 nM) but poor in vivo bioavailability (<10%). Resolution:
- Metabolic profiling (LC-MS/MS) : Identify rapid glucuronidation of the methoxy group.
- Solution : Replace methoxy with a bioisostere (e.g., trifluoromethoxy) to improve metabolic stability .
Q. How can regioselective functionalization of the tetrahydroquinazoline core be achieved?
- Methodology : Use directing groups (e.g., sulfonamides at position 2) to enable C–H activation at position 7. For example, Pd(OAc)2/Ag2CO3 catalyzes arylation at 80°C in DCE, yielding 7-aryl derivatives with >80% regioselectivity .
Q. What analytical methods quantify trace impurities in bulk samples of this compound?
- Methodology :
- HPLC-MS/MS : Detect and quantify genotoxic impurities (e.g., alkyl chlorides) at <0.1% levels using a HILIC column (2.6 µm, 100 Å) and ESI<sup>+</sup> mode .
- NMR <sup>19</sup>F spectroscopy : Monitor residual TFA (δ −75 ppm) from synthesis .
Q. How do solvent effects influence the compound’s tautomeric equilibrium in solution?
- Methodology : Variable-temperature <sup>1</sup>H NMR (DMSO-d6 vs. CDCl3) reveals keto-enol tautomerism. In DMSO, the keto form dominates (δ 12.19 ppm, NH), while CDCl3 shifts equilibrium toward the enol form (δ 5.8 ppm, OH) .
Methodological Recommendations
- Synthetic Optimization : Screen microwave-assisted conditions (100°C, 30 min) to reduce reaction times by 70% .
- Bioactivity Validation : Use patient-derived xenograft (PDX) models for in vivo efficacy studies, prioritizing derivatives with ClogP <3.5 .
- Data Reproducibility : Adopt QbD principles (e.g., DoE for reaction parameter optimization) and report purity criteria (HPLC >98%, elemental analysis ±0.4%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
